

Application Notes and Protocols for MT-4 Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the culture and maintenance of the **MT-4** human T-cell line. The information compiled here is intended to ensure the successful propagation of these cells for various research applications, including virology and drug discovery.

Cell Line Characteristics

The MT-4 cell line is a human T-lymphoblastoid cell line established from the peripheral blood leukocytes of a patient with adult T-cell leukemia (ATL).[1][2][3] A key characteristic of this cell line is its infection with the Human T-cell Leukemia Virus type 1 (HTLV-1).[2] MT-4 cells are widely used in research, particularly for their high susceptibility to and ability to support the replication of Human Immunodeficiency Virus (HIV).[1][4]

Table 1: MT-4 Cell Line General Information



Characteristic	Description
Cell Type	Human T-lymphoblastoid
Origin	Peripheral blood leukocytes from an ATL patient
Key Features	HTLV-1 positive; highly permissive to HIV-1 infection
Morphology	Lymphoblast-like, grows in suspension, often forming clumps
Doubling Time	Approximately 30 hours[2]

Cell Culture Conditions

Successful cultivation of **MT-4** cells requires strict adherence to aseptic techniques and specific culture conditions.

Table 2: Optimal Growth Conditions for MT-4 Cells

Parameter	Recommendation
Growth Medium	RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 2mM L-glutamine
Temperature	37°C
CO ₂ Level	5%
Atmosphere	Humidified
Seeding Density	2-3 x 10 ⁵ cells/mL[1]
Saturation Density	~9 x 10 ⁵ cells/mL[1]
Subculture Ratio	1:2 to 1:4[5]

Experimental Protocols Thawing of Cryopreserved MT-4 Cells



Proper thawing of cryopreserved cells is critical to ensure high viability.

Materials:

- Complete growth medium (pre-warmed to 37°C)
- Sterile 15 mL conical tubes
- Water bath at 37°C
- 70% ethanol

Protocol:

- Retrieve the cryovial of MT-4 cells from liquid nitrogen storage.
- Quickly thaw the vial by gently swirling it in a 37°C water bath. Do not submerge the cap.
- Once a small ice crystal remains, remove the vial from the water bath and wipe it with 70% ethanol.
- Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of prewarmed complete growth medium.
- Centrifuge the cell suspension at 1100 rpm for 4 minutes.
- Carefully aspirate the supernatant without disturbing the cell pellet.
- Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C with 5% CO₂.
- Observe the cells daily and perform the first subculture when the cell density reaches the recommended range.

Note on Post-Thaw Viability: While specific post-thaw viability for **MT-4** cells is not extensively reported, a viability of over 75% is generally considered acceptable for healthy cryopreserved



cells to initiate a culture.[6] It is recommended to perform a viability count (e.g., using trypan blue exclusion) upon thawing.

Subculturing of MT-4 Cells

MT-4 cells are grown in suspension and should be subcultured when they reach a density of approximately 8-9 x 10⁵ cells/mL.

Materials:

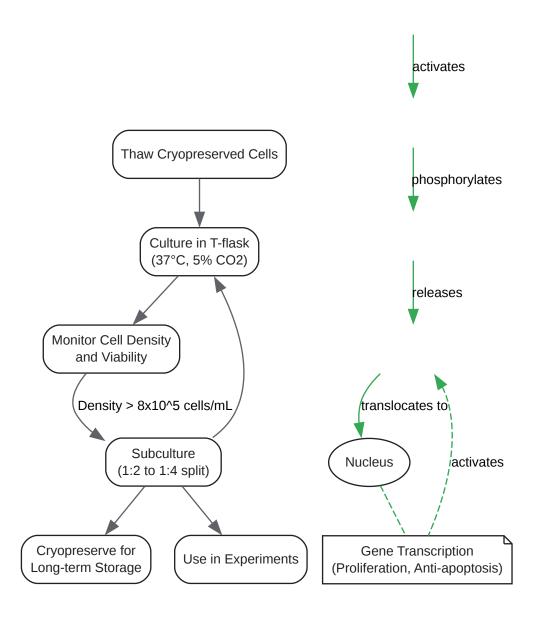
- Complete growth medium (pre-warmed to 37°C)
- Sterile conical tubes (15 mL or 50 mL)
- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)

Protocol:

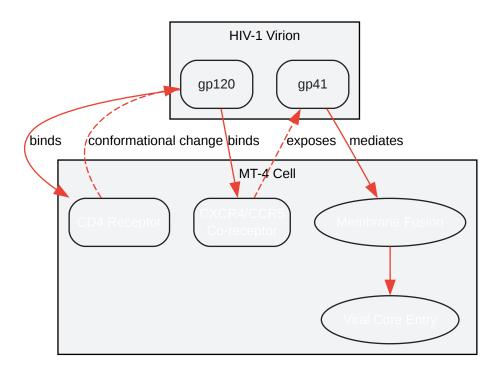
- Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.
- Take a small aliquot for cell counting. To determine viability, mix the cell suspension with an
 equal volume of trypan blue and count the live (unstained) and dead (blue) cells using a
 hemocytometer.
- Calculate the volume of cell suspension needed to seed new flasks at a density of 2-3 x 10⁵ cells/mL.
- Centrifuge the required volume of cell suspension at 1100 rpm for 4 minutes.
- Aspirate the supernatant and resuspend the cell pellet in the appropriate volume of fresh, pre-warmed complete growth medium.
- Transfer the resuspended cells to newly labeled culture flasks.
- Incubate at 37°C with 5% CO₂.

Workflow for MT-4 Cell Culture Maintenance









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